
2-(2,6-Dibromophenyl)-3-(2-thienylmethyl)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dibromophenyl)-3-(2-thienylmethyl)thiazolidin-4-one is an organobromine compound. It has a role as an anticoronaviral agent.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
A significant application of 2-(2,6-Dibromophenyl)-3-(2-thienylmethyl)thiazolidin-4-one derivatives is in the field of antiviral research. Specifically, these compounds have been synthesized and evaluated for their effectiveness against HIV. For instance, Rawal et al. (2008) synthesized a series of these compounds and found that they could inhibit HIV-1 replication at nanomolar concentrations with minimal cytotoxicity in cell-based assays (Rawal et al., 2008).
Structural and Crystallographic Studies
Structural analysis of thiazolidin-4-one derivatives provides insights into their potential applications. Doreswamy et al. (2009) and Iyengar et al. (2005) conducted crystal and molecular structure analysis of related compounds, revealing details about their crystallization and molecular interactions (Doreswamy et al., 2009); (Iyengar et al., 2005).
Antioxidant Properties
Research has also been conducted to explore the antioxidant properties of thiazolidin-4-one derivatives. Apotrosoaei et al. (2014) synthesized new ethyl esters of this compound and evaluated their antioxidant potential. They found that certain derivatives exhibited significant antioxidant activity, comparable to ascorbic acid (Apotrosoaei et al., 2014).
Antibacterial Applications
Sayyed et al. (2006) synthesized new thiazolidin-4-one derivatives and tested them as antibacterial agents. Some derivatives showed effective antibacterial activity, highlighting their potential in antimicrobial research (Sayyed et al., 2006).
Comprehensive Review of Biological Activities
Cunico et al. (2008) provided a comprehensive review of the chemistry and biological activities of 1,3-thiazolidin-4-ones. This review offers a broad perspective on the diverse biological properties and applications of this compound class, including this compound derivatives (Cunico et al., 2008); (Cunico et al., 2008).
Eigenschaften
Molekularformel |
C14H11Br2NOS2 |
|---|---|
Molekulargewicht |
433.2 g/mol |
IUPAC-Name |
2-(2,6-dibromophenyl)-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H11Br2NOS2/c15-10-4-1-5-11(16)13(10)14-17(12(18)8-20-14)7-9-3-2-6-19-9/h1-6,14H,7-8H2 |
InChI-Schlüssel |
SZIANFCRAWCVBM-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2Br)Br)CC3=CC=CS3 |
Kanonische SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2Br)Br)CC3=CC=CS3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



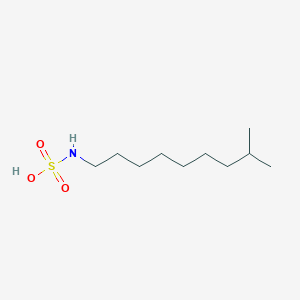
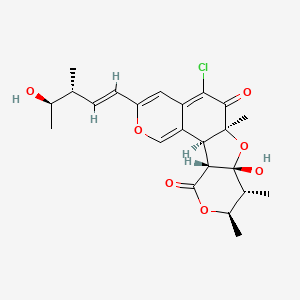
![5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate](/img/structure/B1262472.png)
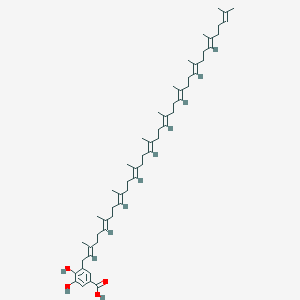

![[4-Acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B1262476.png)
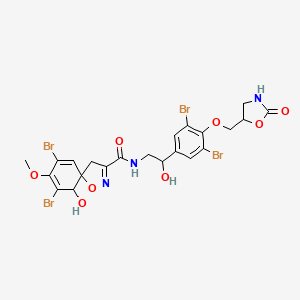
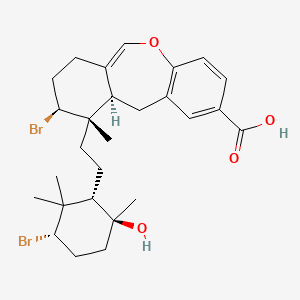
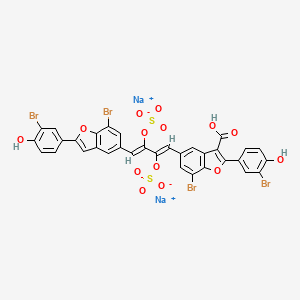
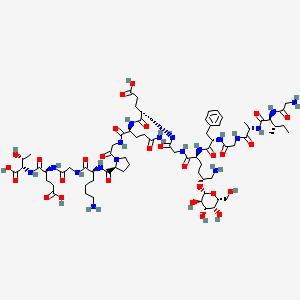
![sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262485.png)


![8-[(3-Chloro-1-benzothiophen-2-yl)methyl]-9-cyclopropyl-10-[4-(hydroxymethyl)phenyl]-3,5-dioxo-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide](/img/structure/B1262491.png)